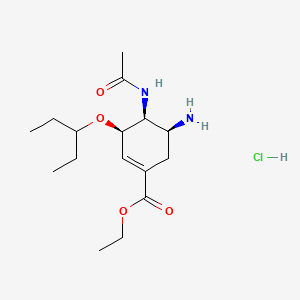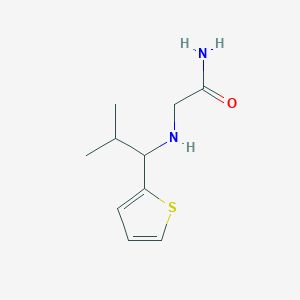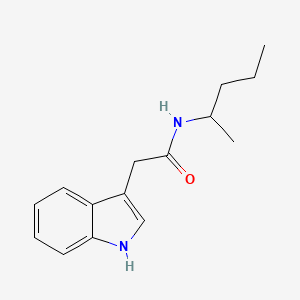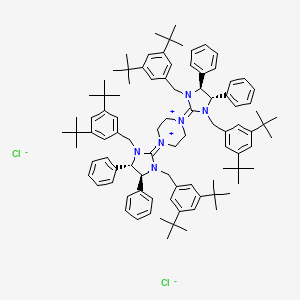![molecular formula C38H30O4 B14903993 (1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid is a chiral organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two naphthalene rings connected by a single bond, with each naphthalene ring substituted by two carboxylic acid groups and two 3,5-dimethylphenyl groups. The chiral nature of this compound makes it particularly interesting for applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or chromium trioxide as oxidizing agents.
Substitution with 3,5-Dimethylphenyl Groups: The substitution of the naphthalene rings with 3,5-dimethylphenyl groups can be achieved through Friedel-Crafts alkylation reactions, using 3,5-dimethylbenzene and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Lewis acids (e.g., aluminum chloride) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., quinones), reduced derivatives (e.g., alcohols, aldehydes), and various substituted aromatic compounds.
Scientific Research Applications
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis and synthesis.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal catalysts to facilitate enantioselective reactions . In biological systems, it may interact with proteins or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthalene (Tol-BINAP): Another chiral ligand with similar applications.
2,2’-Bis(di-p-t-butylphenylphosphino)-1,1’-binaphthalene (t-Bu-BINAP): Known for its steric bulk and unique catalytic properties.
Uniqueness
(S)-3,3’-Bis(3,5-dimethylphenyl)-[1,1’-binaphthalene]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern with 3,5-dimethylphenyl groups, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and synthetic applications, where other similar compounds may not perform as well .
Properties
Molecular Formula |
C38H30O4 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1-[2-carboxy-3-(3,5-dimethylphenyl)naphthalen-1-yl]-3-(3,5-dimethylphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C38H30O4/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37(39)40)34-30-12-8-6-10-26(30)20-32(36(34)38(41)42)28-17-23(3)14-24(4)18-28/h5-20H,1-4H3,(H,39,40)(H,41,42) |
InChI Key |
UNRBBEZMGHDENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2C(=O)O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


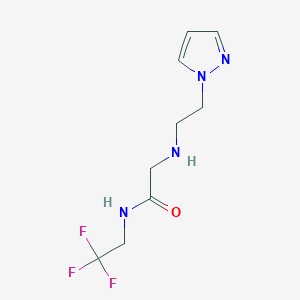
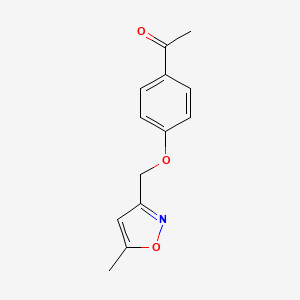
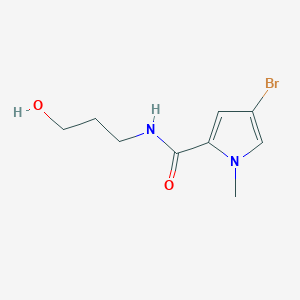
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)


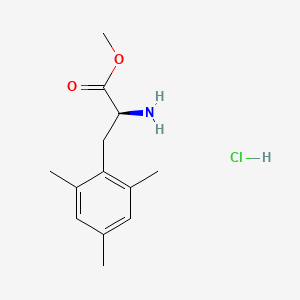
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)


